3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one
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Overview
Description
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluoro substituent, and a dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone derivative under controlled conditions. The reaction typically requires the use of organic solvents such as ethanol or o-xylene and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the quinazolinone core.
Scientific Research Applications
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound, known for its biological activities.
Quinazolinone Derivatives: A class of compounds with diverse biological activities, often used in medicinal chemistry.
Fluoroquinolones: A class of antibiotics that share the fluoro substituent, known for their antimicrobial properties.
Uniqueness
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a fluoro substituent, and a dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H22FN3O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O4/c1-13-24-18-5-4-16(23)10-17(18)22(28)26(13)12-21(27)25-7-6-14-8-19(29-2)20(30-3)9-15(14)11-25/h4-5,8-10H,6-7,11-12H2,1-3H3 |
InChI Key |
YENRKRQSQBURDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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